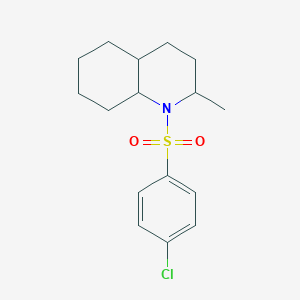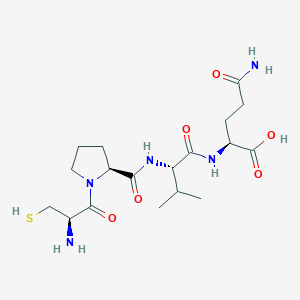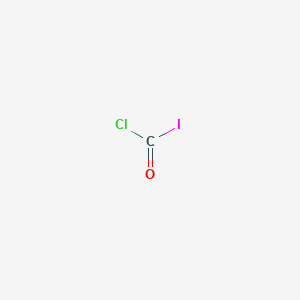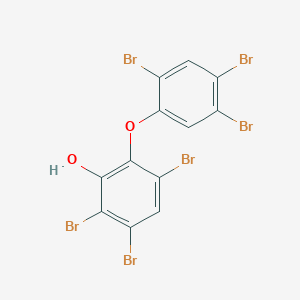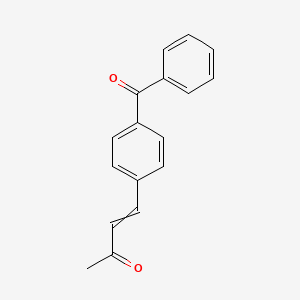![molecular formula C21H16N2O2 B14179224 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole CAS No. 923029-37-2](/img/structure/B14179224.png)
2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to the oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-(benzyloxy)benzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
- Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
- Reduction of the oxadiazole ring can produce hydrazine derivatives.
- Substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. For example, it may inhibit the activity of enzymes involved in cell division or DNA replication, thereby preventing the proliferation of cancer cells or bacteria.
Comparaison Avec Des Composés Similaires
2-[4-(Benzyloxy)phenyl]-5-(hydroxyl)phenyl-1,3,4-oxadiazole: This compound has a hydroxyl group instead of a phenyl group, which can alter its chemical and biological properties.
2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-thiadiazole: The oxygen atom in the oxadiazole ring is replaced with sulfur, which can affect its reactivity and applications.
Uniqueness: 2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole is unique due to its specific structural features, such as the benzyloxy group and the oxadiazole ring
Propriétés
Numéro CAS |
923029-37-2 |
|---|---|
Formule moléculaire |
C21H16N2O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-phenyl-5-(4-phenylmethoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O2/c1-3-7-16(8-4-1)15-24-19-13-11-18(12-14-19)21-23-22-20(25-21)17-9-5-2-6-10-17/h1-14H,15H2 |
Clé InChI |
INBKKOXJDKJAOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Methoxymethoxy)pent-4-en-1-yl]-2-methyl-1,3-dioxolane](/img/structure/B14179150.png)
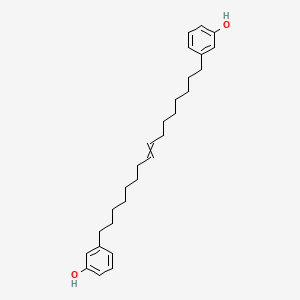
![2,3,5,6-Tetramethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14179156.png)
![(2R)-1-Cyano-3-[(4-methoxyphenyl)methoxy]propan-2-yl acetate](/img/structure/B14179170.png)

![4-{5-Methyl-2-[methyl(propan-2-yl)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14179218.png)

